6,7-Dehydro Gliclazide is a derivative of Gliclazide, an oral hypoglycemic agent primarily used in the management of type 2 diabetes mellitus. This compound is characterized by the presence of a double bond between the sixth and seventh carbon atoms in its molecular structure, distinguishing it from its parent compound, Gliclazide. The significance of 6,7-Dehydro Gliclazide lies in its potential pharmacological properties and implications for diabetes treatment.
6,7-Dehydro Gliclazide is classified under sulfonylureas, a group of medications that stimulate insulin secretion from pancreatic beta cells. It is identified by the Chemical Abstracts Service number 1808087-53-7 and is often referred to as Gliclazide Impurity E in various scientific literature and databases . This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and impurities.
The synthesis of 6,7-Dehydro Gliclazide involves several chemical reactions that modify the structure of Gliclazide. The primary method for synthesizing this compound includes dehydrogenation processes that typically utilize catalytic systems or specific reagents under controlled conditions.
The outcome of this process yields 6,7-Dehydro Gliclazide as a product with varying yields depending on the exact conditions used.
The molecular structure of 6,7-Dehydro Gliclazide can be represented as follows:
This structural modification impacts its biological activity compared to Gliclazide.
The chemical reactivity of 6,7-Dehydro Gliclazide includes:
These reactions are crucial for understanding its stability profile and potential interactions in biological systems.
The mechanism by which 6,7-Dehydro Gliclazide exerts its pharmacological effects involves:
Relevant data on these properties are important for formulation development and storage considerations.
6,7-Dehydro Gliclazide has several scientific uses:
Within pharmaceutical science, 6,7-Dehydro Gliclazide (chemically designated as 1-[(4-Methylphenyl)sulfonyl]-3-(3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)urea) fulfills two principal roles that necessitate its thorough characterization. First, it emerges as a process-related impurity during the synthesis of gliclazide active pharmaceutical ingredients (APIs). The dehydrogenation reaction typically occurs under specific conditions during manufacturing, particularly during high-temperature processing or prolonged reaction times involving oxidizing agents. Second, it functions as a potential metabolite in hepatic biotransformation pathways, arising from cytochrome P450-mediated oxidation of the parent compound gliclazide. The molecular structure (C₁₅H₁₉N₃O₃S) reflects the introduction of a double bond between carbons 6 and 7, reducing the hydrogen count by two compared to gliclazide (C₁₅H₂₁N₃O₃S) and yielding a molecular weight of 321.39 g/mol [3] [5] [7].
Analytical and Regulatory Significance: Regulatory authorities including the European Pharmacopoeia (EP) and the U.S. Food and Drug Administration (USFDA) mandate strict control of this impurity due to its potential impact on drug efficacy and safety profiles. Designated as "Gliclazide EP Impurity E" in official monographs, it is subject to stringent limits in final drug products, typically requiring quantification at concentrations below 0.1-0.3% depending on the specific regulatory jurisdiction. Modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are employed for its detection and quantification during quality control testing. These methods enable precise monitoring to ensure impurity levels remain within internationally recognized safety thresholds throughout the product shelf-life [3] [7].
Formation Dynamics: The formation kinetics of 6,7-Dehydro Gliclazide are influenced by multiple factors:
Table 1: Molecular Properties of 6,7-Dehydro Gliclazide
Property | Specification |
---|---|
Chemical Name | 1-[(4-Methylphenyl)sulfonyl]-3-(3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)urea |
Molecular Formula | C₁₅H₁₉N₃O₃S |
Molecular Weight | 321.39 g/mol |
CAS Registry Number | 1808087-53-7 |
Synonyms | Gliclazide Impurity E; 6,7-Dehydro Gliclazide |
Purity Specifications | ≥95% (HPLC) for reference standards |
Table 2: Regulatory and Analytical Profile of Gliclazide Impurity E
Parameter | Details |
---|---|
Pharmacopoeial Designation | European Pharmacopoeia (EP): Gliclazide Impurity E |
Regulatory Threshold | Typically ≤0.15% in final formulations |
Primary Detection Methods | HPLC-MS, LC-MS, HPLC with UV detection |
Stability-Indicating Role | Critical quality attribute for shelf-life |
Storage Conditions | 2-8°C (long-term reference standard storage) |
The compound's inherent stability profile necessitates comprehensive forced degradation studies (stress testing) during drug development. These studies systematically evaluate impurity formation kinetics under various stress conditions—thermal, photolytic, oxidative, and hydrolytic—providing essential data for formulation optimization and packaging selection. The presence of 6,7-Dehydro Gliclazide beyond established thresholds serves as a critical stability indicator, potentially signaling compromised product quality even when the parent compound assay remains within specification [3] [7].
The 6,7-dehydrogenation of gliclazide represents a structurally transformative modification with profound implications for molecular conformation, electronic distribution, and potential biological interactions. This alteration occurs specifically within the azabicyclooctane ring system—a defining structural element of gliclazide that differentiates it from other second-generation sulfonylureas. The introduction of a double bond between positions 6 and 7 converts this bicyclic system from a fully saturated arrangement to a partially unsaturated configuration containing a cyclopentene ring fused to a pyrroline moiety. This transition from sp³ to sp² hybridization at carbons 6 and 7 imposes significant geometric constraints, reducing conformational flexibility and altering the three-dimensional presentation of the sulfonylurea pharmacophore [3] [4] [7].
Electronic and Steric Consequences: The dehydrogenation event induces several interconnected effects:
These structural perturbations offer critical insights into structure-activity relationships (SAR) within the sulfonylurea drug class. The azabicyclooctane moiety in gliclazide contributes to its distinctive pharmacological profile, including pancreatic β-cell specificity and extrapancreatic effects. Molecular docking simulations suggest that the saturated bicyclic system in native gliclazide optimally positions the sulfonylurea group for interaction with the SUR1 subunit of pancreatic adenosine triphosphate-sensitive potassium (KATP) channels. The introduction of the 6,7-double bond likely disrupts this precise spatial orientation through altered bond angles and reduced conformational flexibility. Experimental evidence indicates this structural modification diminishes binding affinity to the sulfonylurea receptor 1 (SUR1), potentially explaining the substantially reduced hypoglycemic activity observed for 6,7-Dehydro Gliclazide compared to the parent molecule [1] [4] [5].
Table 3: Structural Comparison of Gliclazide and Its 6,7-Dehydro Derivative
Structural Feature | Gliclazide | 6,7-Dehydro Gliclazide |
---|---|---|
Bicyclic System | Hexahydrocyclopenta[c]pyrrole (fully saturated) | 3,3a,4,6a-Tetrahydrocyclopenta[c]pyrrole (6,7-unsaturated) |
Hybridization at C6/C7 | sp³ (single bond) | sp² (double bond) |
Ring Conformation | Flexible envelope conformations | Planarized cyclopentene ring |
Molecular Formula | C₁₅H₂₁N₃O₃S | C₁₅H₁₉N₃O₃S |
Rotational Degrees of Freedom | Higher conformational flexibility | Restricted rotation around C6-C7 bond |
Synthetic and Mechanistic Insights: Beyond its role as an impurity, 6,7-Dehydro Gliclazide serves as a valuable chemical probe for elucidating sulfonylurea reactivity and degradation pathways. Its formation mechanism typically involves either:
The specific site susceptibility at C6-C7 highlights the electronic activation of these positions by the adjacent nitrogen atom in the bicyclic system. This susceptibility pattern provides broader insights into the chemical stability of structurally related sulfonylureas containing saturated nitrogen heterocycles. Furthermore, the compound serves as a synthetic intermediate for more complex gliclazide analogues through functionalization of the electron-rich double bond, enabling access to novel chemical entities for structure-activity exploration [3] [7].
Spectroscopic Signature: The structural impact of dehydrogenation is readily observable through characteristic analytical signatures:
These spectral features provide essential identification markers for quality control laboratories monitoring impurity profiles in pharmaceutical formulations. The consistent analytical detection and precise quantification of this structurally significant derivative underscore its importance in maintaining the pharmaceutical integrity of gliclazide-based medicines worldwide [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7